![molecular formula C30H46O5 B1212331 Bassic acid CAS No. 465-01-0](/img/structure/B1212331.png)
Bassic acid
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Overview
Description
Bassic acid is a triterpenoid.
Bassic acid is a natural product found in Diploknema butyracea, Sideroxylon obtusifolium, and other organisms with data available.
Scientific Research Applications
1. Antileishmanial Properties
Bassic acid, derived from Mimusops elangii, demonstrates significant antileishmanial properties. In vitro studies showed promising results, leading to further evaluation in vivo using hamster models of visceral leishmaniasis. Bassic acid was tested in free form and incorporated into microemulsions and polylactide nanoparticles. The nanoparticle-incorporated form of bassic acid reduced spleen parasite loads significantly and showed reduced hepatotoxicity and nephrotoxicity compared to the free form and microemulsion-incorporated form. This suggests potential clinical applications of nanoparticle-incorporated bassic acid in human treatment for leishmaniasis (Lala et al., 2006).
2. Hypoglycemic Activity
Bassic acid, isolated from Bumelia sartorum, exhibits hypoglycemic activity. It significantly reduced blood glucose levels in alloxan-diabetic rats and altered glucose tolerance patterns. Further, it enhanced the glucose uptake process and glycogen synthesis in isolated rat diaphragms and increased plasma insulin levels in these rats. This indicates bassic acid's potential for diabetes treatment through enhanced insulin secretion from pancreatic beta-cells (Naik et al., 1991).
3. Chemical Constitution
Bassic acid has been characterized as a sapogenol commonly occurring in Sapotaceous plants. It was initially identified during the study of saponin isolated from the seed kernels of Madhuca longifolia L. This discovery of bassic acid as an artifact sapogenol reveals its significance in the study of plant-based compounds and their potential applications (Kitagawa et al., 1972).
properties
CAS RN |
465-01-0 |
---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(4aS,6aS,6aS,6bR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,10,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,9,19-20,22-23,31-33H,8,10-17H2,1-6H3,(H,34,35)/t19-,20-,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
FJGGNIPUSLFYJJ-QJTVMKANSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(CC=C5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)(C)C)C(=O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC=C5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC=C5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
synonyms |
bassic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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